molecular formula C8H10FN B2495268 2-Ethyl-4-fluoroaniline CAS No. 331763-37-2

2-Ethyl-4-fluoroaniline

Cat. No. B2495268
CAS RN: 331763-37-2
M. Wt: 139.173
InChI Key: AFCGCODEEUFDAF-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluoroaniline (2-EFA) is an aromatic amine compound with a chemical formula of C6H9FN. It is a colorless, volatile liquid that has a low boiling point and is soluble in water and most organic solvents. 2-EFA is used in a variety of industries, including pharmaceuticals, food processing, and biotechnology. It is also used in the production of a wide range of polymers and plastics.

Scientific Research Applications

Metabonomic Assessment in Toxicology

2-Ethyl-4-fluoroaniline and its derivatives are used in metabonomic toxicity studies. For example, Bundy et al. (2002) investigated the biochemical impact of fluoroaniline compounds on earthworms, demonstrating changes in biochemical profiles that could serve as biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Synthesis of Bioactive Compounds

This compound is a precursor in the synthesis of various bioactive compounds. Abdel‐Wadood et al. (2014) synthesized derivatives using 2‐bromo‐4‐fluoroaniline, exhibiting significant antibacterial and antifungal activities (Abdel‐Wadood et al., 2014).

Dielectric Relaxation Studies

Vyas and Vashisth (1988) studied the dielectric absorption of mixtures including 2-fluoroaniline, suggesting potential applications in material science and solvent interactions (Vyas & Vashisth, 1988).

pH Sensitive Probes

In biochemistry, derivatives of this compound, like fluorinated aminophenol compounds, have been developed as pH-sensitive probes. Rhee, Levy, and London (1995) explored their application in measuring intracellular pH, indicating their utility in biological research (Rhee, Levy, & London, 1995).

Corrosion Inhibition Studies

2-Fluoroaniline derivatives have been investigated for their potential as corrosion inhibitors. Khaled and Hackerman (2004) examined the efficacy of such compounds in inhibiting copper corrosion, pointing towards applications in material preservation and engineering (Khaled & Hackerman, 2004).

Bioactivation Studies

The bioactivation of fluoroanilines, including 4-fluoroaniline, a derivative of this compound, has been studied extensively. Rietjens and Vervoort (1991) focused on their metabolism and bioactivation, particularly the formation of reactive benzoquinoneimines, which is important in toxicology and pharmacology (Rietjens & Vervoort, 1991).

Biotransformation Studies

Vervoort et al. (1991) conducted in vivo studies on the biotransformation of 2-fluoroaniline in rats, offering insights into pharmacokinetics and metabolic pathways, crucial for understanding the environmental and health impact of these compounds (Vervoort et al., 1991).

Chemical Hybridization in Agriculture

Iskra, Titan, and Meglič (2013) synthesized ethyl oxanilates with fluorinated aniline derivatives, testing their application as gametocides in wheat. Their work highlights the potential use of these compounds in agricultural research and hybridization techniques (Iskra, Titan, & Meglič, 2013).

Surface Morphology Studies in Polymer Science

The effects of substituents, including fluoroaniline, on the surface morphology and properties of polymers have been studied by Sahin et al. (2010). This research contributes to the field of material science, particularly in the development of conducting polymers (Sahin et al., 2010).

Protective Group in Organic Synthesis

Wipf and Reeves (1999) developed a fluorous alkoxy ethyl ether protecting group, demonstrating its utility in purifying small organic molecules. This highlights the role of fluoroaniline derivatives in facilitating organic synthesis processes (Wipf & Reeves, 1999).

Optical Properties in Lens Materials

Park, Lee, and Sung (2015) investigated the physical and optical properties of polymers with 2-fluoroaniline and 4-fluoroaniline for hydrophilic ophthalmic lenses, including UV-blocking properties. This suggests potential applications in the field of optics and ophthalmology (Park, Lee, & Sung, 2015).

Safety and Hazards

2-Ethyl-4-fluoroaniline is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s structurally similar compound, 2-fluoroaniline, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.

Mode of Action

Fluoroanilines, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the fluorine atom can enhance the ability of the compound to form hydrogen bonds with its target, thereby influencing its biological activity.

Biochemical Pathways

Fluoroanilines are often used as building blocks in medicinal chemistry and related fields , suggesting that they may be involved in a variety of biochemical pathways.

Result of Action

For instance, 4-Fluoroaniline is used as a precursor to various potential and real applications, including the production of ligands for homogeneous catalysis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-4-fluoroaniline. For instance, the optimal conditions for autoinducer release of 4-Fluoroaniline, a structurally similar compound, are 25 °C, pH 5, 800 mg L −1 4-FA, and 0 % NaCl . These conditions are suitable for bacterial colonization in bioaugmentation, while those for 4-FA degradation (25–30 °C, pH 8 and 800 mg L −1 4-FA) maximize the system performance after colonization .

Biochemical Analysis

Biochemical Properties

For instance, 2-fluoroaniline has been found to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . It is plausible that 2-Ethyl-4-fluoroaniline may undergo similar metabolic transformations.

Cellular Effects

Studies on related compounds, such as 4-fluoroaniline, have shown that they can cause DNA damage in mammalian cells . It is possible that this compound may have similar effects on cellular processes, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that fluoroanilines can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.

Metabolic Pathways

It is known that 2-fluoroaniline is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . It is plausible that this compound may be involved in similar metabolic pathways.

properties

IUPAC Name

2-ethyl-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCGCODEEUFDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331763-37-2
Record name 2-ethyl-4-fluoroaniline
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